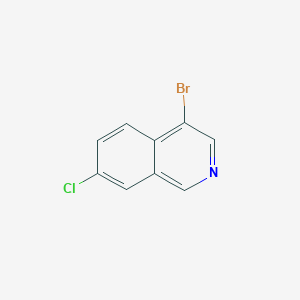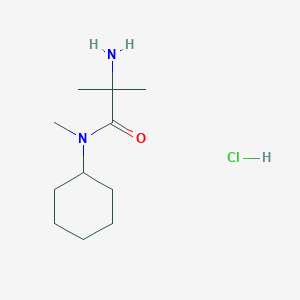
4-Bromo-7-chloroisoquinoline
Vue d'ensemble
Description
4-Bromo-7-chloroisoquinoline is a heterocyclic organic compound with the molecular formula C9H5BrClN . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves various protocols reported in the literature. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H5BrClN.ClH/c10-9-5-12-4-6-3-7(11)1-2-8(6)9;/h1-5H;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.5 g/mol . It is a solid at room temperature . The compound’s InChI key is ZQABKYUYLHWNCU-UHFFFAOYSA-N .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
4-Bromo-7-chloroisoquinoline has shown significance in various chemical synthesis processes and reactions. Zoltewicz and Oestreich (1991) discussed its role in refluxing liquid ammonia reactions, indicating its reactivity with thiolate ions to yield substitution products via an S RN 1 mechanism (Zoltewicz & Oestreich, 1991). Similarly, Golubev et al. (2010) developed a synthesis method for 3-bromomethyl-2-chloro-4-fluoromethylquinolines, showcasing the application of this compound analogs in synthesizing antitumor alkaloids (Golubev et al., 2010).
Photolabile Protecting Group
Fedoryak and Dore (2002) demonstrated the use of brominated hydroxyquinoline, structurally related to this compound, as a photolabile protecting group for carboxylic acids. This compound exhibited higher photon quantum efficiency compared to others, showing potential in in vivo applications (Fedoryak & Dore, 2002).
Kinase Inhibition
The compound has been studied in the context of kinase inhibition as well. Chijiwa, Hagiwara, and Hidaka (1989) found that certain isoquinolinesulfonamide compounds synthesized from this compound had potent inhibitory action against casein kinase I, highlighting its potential in biological research (Chijiwa, Hagiwara, & Hidaka, 1989).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H320, and H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
4-bromo-7-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-5-12-4-6-3-7(11)1-2-8(6)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQABKYUYLHWNCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719903 | |
| Record name | 4-Bromo-7-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
953421-72-2 | |
| Record name | 4-Bromo-7-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-7-chloroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440798.png)



![(6S)-2-[(3-chloro-4-fluorophenyl)methyl]-N,8-diethyl-1,2,6,7,8,9-hexahydro-10-hydroxy-6-methyl-1,9-dioxo-Pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide](/img/structure/B1440809.png)
![3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1440811.png)







